Clorhidrato de 4-Azahomoadamantano

Descripción general

Descripción

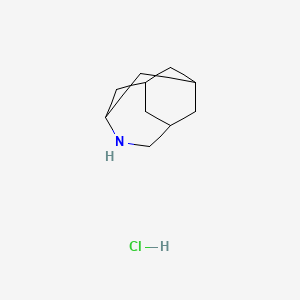

4-Azahomoadamantane hydrochloride (4-AHA) is a novel organic compound with potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a cyclic, saturated hydrocarbon containing four carbon atoms and two nitrogen atoms, and is a derivative of adamantane. 4-AHA has been the subject of numerous scientific studies due to its unique properties, which have led to its use in a variety of research applications.

Aplicaciones Científicas De Investigación

Química de los Derivados de Adamantano Insaturados

Los derivados de adamantano, incluido el clorhidrato de 4-Azahomoadamantano, son de gran interés en el campo de la química . Son altamente reactivos, lo que los hace útiles como materiales de partida para la síntesis de varios derivados funcionales de adamantano . También se utilizan en el desarrollo de combustibles y aceites térmicamente estables y de alta energía, compuestos bioactivos, productos farmacéuticos y polímeros voluminosos similares al diamante como los diamantoides .

Química Médica y Farmacología

Los azaadamantanos, análogos de adamantano que contienen nitrógeno, han mostrado diversas actividades biológicas . La sustitución parcial de átomos de nitrógeno por carbono en estos compuestos conduce a una mayor solubilidad en agua en comparación con los adamantanos . Esta propiedad, junto con su toxicidad moderada y diferentes métodos de síntesis, los hace atractivos para su uso como bloque básico en el diseño de nuevos compuestos biológicamente activos .

Síntesis de Bencimidazoles

El this compound se ha utilizado en la síntesis oxidativa aeróbica de benzimidazoles a partir de aminas primarias y o-fenilendiamina . Este representa un sistema catalítico simple y eficiente para la síntesis de benzimidazoles, que son compuestos importantes en la química medicinal .

Desarrollo de Nuevos Materiales

La alta reactividad de los derivados de adamantano, incluido el this compound, ofrece amplias oportunidades para su utilización en la creación de nuevos materiales basados en nanodiamantes naturales y sintéticos .

Cálculos Cuántico-Químicos

Los derivados de adamantano también se utilizan en cálculos cuántico-químicos para investigar la estructura electrónica de los derivados de adamantano y para dilucidar los mecanismos de sus transformaciones químicas y catalíticas .

Síntesis de Derivados de Adamantano Funcionales

La alta reactividad del this compound ofrece amplias oportunidades para su utilización como materiales de partida para la síntesis de varios derivados de adamantano funcionales .

Análisis Bioquímico

Biochemical Properties

4-Azahomoadamantane hydrochloride plays a significant role in various biochemical reactions due to its interaction with several enzymes, proteins, and other biomolecules. The compound exhibits less lipophilicity compared to its adamantane analogs, which affects its interaction with biological targets and bioavailability . It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. Additionally, 4-Azahomoadamantane hydrochloride can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of 4-Azahomoadamantane hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, 4-Azahomoadamantane hydrochloride has been found to impact gene expression, potentially altering the transcriptional profile of cells and affecting their metabolic state .

Molecular Mechanism

At the molecular level, 4-Azahomoadamantane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions underpin the biochemical and cellular effects of 4-Azahomoadamantane hydrochloride.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azahomoadamantane hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Azahomoadamantane hydrochloride remains stable under specific conditions, but its activity may decline over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 4-Azahomoadamantane hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can induce toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

4-Azahomoadamantane hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, influencing the production and utilization of metabolites . These interactions highlight the compound’s role in maintaining cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of 4-Azahomoadamantane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

4-Azahomoadamantane hydrochloride exhibits distinct subcellular localization, which can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and its impact on cellular processes.

Propiedades

IUPAC Name |

4-azatricyclo[4.3.1.13,8]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-7-2-9-3-8(1)5-10(4-7)11-6-9;/h7-11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUZOWODHWUJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)NC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947120 | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24280-74-8 | |

| Record name | 4-Azatricyclo(4.3.1.1(sup 3,8))undecane, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)